5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid: is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a carboxylic acid functional group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is being explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,2-b]pyridazine: Studied for its potential biological activities and applications in pharmaceuticals.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Uniqueness: 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to its specific structural features, such as the fused imidazole and pyrimidine rings and the presence of a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJJTNVCSOADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=CN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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